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Compound of Interest

Compound Name: 3-Nitropentane

Cat. No.: B1214299

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 3-nitropentane (CsH11NOz2), a nitroalkane of interest in various chemical research domains.
Due to the limited availability of published experimental spectra for this specific compound, this
guide presents a detailed predictive analysis based on established principles of nuclear
magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry
(MS), supplemented with data from analogous compounds.

Predicted Spectroscopic Data of 3-Nitropentane

The structural formula of 3-nitropentane is presented below:

This symmetrical structure is key to interpreting its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. *H NMR Spectroscopy

The proton NMR spectrum of 3-nitropentane is predicted to be relatively simple due to the
molecule's symmetry. We anticipate three distinct proton signals.

Table 1: Predicted *H NMR Spectroscopic Data for 3-Nitropentane
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Chemical Shift
Signal (3, ppm) Multiplicity Integration Assignment
(Predicted)

a ~4.4-4.8 Quintet 1H CH-NO2
b ~1.8-2.2 Multiplet 4H -CH2-
c ~09-1.2 Triplet 6H -CHs

¢ Signal a (CH-NOz2): The single proton attached to the carbon bearing the nitro group is
expected to be the most deshielded, appearing significantly downfield. Its multiplicity is
predicted to be a quintet due to coupling with the four neighboring protons on the two
adjacent methylene groups.

e Signal b (-CH2-): The four protons of the two equivalent methylene groups will be coupled to
both the methine proton and the methyl protons, resulting in a complex multiplet.

 Signal ¢ (-CHs): The six protons of the two equivalent terminal methyl groups will appear as a
triplet due to coupling with the adjacent methylene protons.

1.1.2. 13C NMR Spectroscopy

Due to the symmetry of 3-nitropentane, the 13C NMR spectrum is expected to show only three
signals.

Table 2: Predicted 3C NMR Spectroscopic Data for 3-Nitropentane

. Chemical Shift (6, ppm) )
Signal . Assignment
(Predicted)

1 ~85-95 C-NOz2
2 ~25-35 -CH2-
3 ~10-15 -CHs

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b1214299?utm_src=pdf-body
https://www.benchchem.com/product/b1214299?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1214299?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

The carbon atom directly attached to the electron-withdrawing nitro group will be the most
deshielded and appear furthest downfield.

Infrared (IR) Spectroscopy

The IR spectrum of 3-nitropentane will be characterized by the strong absorptions of the nitro
group.

Table 3: Predicted IR Absorption Bands for 3-Nitropentane

Wavenumber (cm~?)

(Predicted) Intensity Assignment

~2970 - 2880 Strong C-H stretch (alkane)
~1550 Strong Asymmetric NO: stretch[1]
~1465 Medium C-H bend (alkane)

~1370 Strong Symmetric NO2 stretch[1]

The two most prominent and characteristic peaks will be the asymmetric and symmetric
stretches of the nitro group, which are definitive for identifying this functional group.[1]

Mass Spectrometry (MS)

The electron ionization (ElI) mass spectrum of 3-nitropentane is expected to show a molecular
ion peak and several characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data for 3-Nitropentane
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m/z (Predicted) lon

117 [M]* (Molecular lon)
71 [M - NO2]*

88 [M - C2Hs]*

57 [CaHo]*

43 [CsH7*

29 [CaHs]*

The molecular ion peak at m/z 117 is expected. A significant fragmentation pathway would be
the loss of the nitro group (NOz, 46 Da) to give a peak at m/z 71. Cleavage of the C-C bonds
will also lead to the formation of various alkyl fragments.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of 3-
nitropentane.

NMR Spectroscopy

o Sample Preparation: A 5-10 mg sample of 3-nitropentane is dissolved in approximately 0.7
mL of a deuterated solvent (e.g., chloroform-d, CDCIs) in a 5 mm NMR tube. A small amount
of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

e 1H NMR Acquisition:
o Instrument: A 400 MHz or higher field NMR spectrometer.
o Parameters:
» Pulse sequence: Standard single pulse.
= Number of scans: 16-32.

» Relaxation delay: 1-2 seconds.
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» Spectral width: -2 to 12 ppm.

e 13C NMR Acquisition:
o Instrument: A 100 MHz or higher field NMR spectrometer.

o Parameters:

Pulse sequence: Proton-decoupled single pulse.

Number of scans: 1024 or more, depending on sample concentration.

Relaxation delay: 2-5 seconds.

Spectral width: 0 to 220 ppm.

Infrared (IR) Spectroscopy

o Sample Preparation: As 3-nitropentane is a liquid, a neat spectrum can be obtained. A drop
of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

e IR Acquisition:
o Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
o Parameters:
= Scan range: 4000 to 400 cm™1.
» Resolution: 4 cm™.
= Number of scans: 16-32.

o A background spectrum of the clean salt plates is recorded and subtracted from the
sample spectrum.

Mass Spectrometry (MS)
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+ Sample Introduction: The sample can be introduced via direct injection or through a gas
chromatograph (GC-MS). For GC-MS, a dilute solution in a volatile solvent (e.g.,
dichloromethane) is prepared.

¢ MS Acquisition:
o Instrument: A mass spectrometer with an electron ionization (EI) source.
o Parameters:
= |onization energy: 70 eV.
» Mass range: m/z 20-200.
= |on source temperature: ~200-250 °C.

Visualizations

The following diagrams illustrate the logical relationships in the spectroscopic analysis of 3-
nitropentane.
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Click to download full resolution via product page

Figure 1. Logical workflow for the spectroscopic identification of 3-nitropentane.
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Figure 2. Predicted primary fragmentation pathways for 3-nitropentane in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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